molecular formula C12H13NO B15257230 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

Cat. No.: B15257230
M. Wt: 187.24 g/mol
InChI Key: JDWKWFOSEPQQKN-UHFFFAOYSA-N
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Description

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is an organic compound with the molecular formula C12H13NO It is a derivative of naphthalene, featuring a methoxy group at the 6th position and a carbonitrile group at the 2nd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxy-1,2,3,4-tetrahydronaphthalene.

    Nitrile Formation:

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The carbonitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be employed.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.

Major Products

    Oxidation: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid.

    Reduction: 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile involves its interaction with specific molecular targets. The methoxy and carbonitrile groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carbonitrile group, making it less reactive in certain chemical reactions.

    6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: Contains a ketone group instead of a carbonitrile, leading to different reactivity and applications.

    1,2,3,4-Tetrahydronaphthalene: Lacks both the methoxy and carbonitrile groups, making it a simpler hydrocarbon.

Uniqueness

6-Methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile is unique due to the presence of both methoxy and carbonitrile groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carbonitrile

InChI

InChI=1S/C12H13NO/c1-14-12-5-4-10-6-9(8-13)2-3-11(10)7-12/h4-5,7,9H,2-3,6H2,1H3

InChI Key

JDWKWFOSEPQQKN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CC(CC2)C#N)C=C1

Origin of Product

United States

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